![molecular formula C22H24FN3O3 B1653825 Mdmb-fubinaca CAS No. 1971007-93-8](/img/structure/B1653825.png)
Mdmb-fubinaca
説明
MDMB-FUBINACA, also known as MDMB (N)-Bz-F and FUB-MDMB, is an indazole-based synthetic cannabinoid . It is a potent agonist for the cannabinoid receptors, with Ki values of 1.14 nM at CB1 and 0.1228 nM at CB2, and EC50 values of 0.2668 nM at CB1 and 0.1411 nM at CB2 . It has been sold online as a designer drug .
Molecular Structure Analysis
MDMB-FUBINACA consists of a core indazole ring, a p-Fluorobenzyl, and an amino acid side chain with a methylated ester group . Its structure contains the amino acid, 3-methylvaline or tert-leucine methyl ester .Chemical Reactions Analysis
The metabolic reaction phenotyping of MDMB-FUBINACA involves key metabolizing enzymes . From the pHLM assay of a similar synthetic cannabinoid, 30 phase I metabolites were characterized .Physical And Chemical Properties Analysis
MDMB-FUBINACA has a boiling point of 596.3±45.0 °C (Predicted), a density of 1.21±0.1 g/cm3 (Predicted), and is soluble in DMF, DMSO, and Ethanol .科学的研究の応用
Identification in E-Liquids
MDMB-FUBINACA, a designer drug or a new psychoactive substance (NPS), was identified in commercially available e-liquids formulated for electronic cigarette use. This study utilized various analytical techniques to evaluate the e-liquids' content, confirming MDMB-FUBINACA as the major active ingredient. Such findings are significant for understanding the substances inhaled by e-cigarette users (Peace et al., 2017).
Pharmacological Evaluation
A pharmacological evaluation of MDMB-FUBINACA and its analogues revealed potent, highly efficacious agonistic activities at both CB1 and CB2 receptors. This study provides insights into the compound's pharmacological profile and its potential impacts on health, considering its higher potency compared to Δ(9)-THC and earlier generations of synthetic cannabinoids (Banister et al., 2016).
Structural Analysis in CB1-G Protein Complex
The structure of the CB1-Gi signaling complex bound to MDMB-FUBINACA was analyzed, providing insights into the mechanism of Gi activation by CB1. This research is crucial for understanding CB1 receptor activation by different classes of ligands and offers valuable information for neurological disorder treatments (Kumar et al., 2019).
Metabolite Detection in Human Specimens
A study focused on detecting the metabolites of MDMB-FUBINACA in human urine specimens using advanced mass spectrometry techniques. The research identified various metabolites, providing essential data for toxicological screening and forensic investigations (Kavanagh et al., 2017).
In Vitro Pharmacokinetic Studies
In vitro pharmacokinetic studies were conducted on MDMB-FUBINACA, among other synthetic cannabinoids, to investigate their physicochemical parameters and metabolism relationships. This research contributes to understanding the substance's clearance and metabolic pathways, which are essential for forensic and toxicological analyses (Brandon et al., 2021).
Behavioral Pharmacological Characterization
MDMB-FUBINACA was assessed for its cannabinoid receptor binding affinity and effects in behavioral pharmacological models. This characterization is vital for understanding the potential abuse liability and adverse health effects of MDMB-FUBINACA (Gamage et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDVEHNYDVCMU-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010003 | |
Record name | MDMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1971007-93-8, 1715016-77-5 | |
Record name | MDMB-FUBINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-FUBINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-FUBINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。